molecular formula C21H23ClN2O3 B368180 N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide CAS No. 1008690-48-9

N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

Cat. No.: B368180
CAS No.: 1008690-48-9
M. Wt: 386.9g/mol
InChI Key: HHCDMDHLPWYYFM-UHFFFAOYSA-N
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Description

N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.9g/mol. The purity is usually 95%.
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Biological Activity

N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H23_{23}ClN2_{2}O3_{3}
  • Molecular Weight : 386.9 g/mol
  • CAS Number : 1008690-48-9

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell proliferation and inducing apoptosis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF74.2Induction of apoptosis
A54926Cell cycle arrest
NCI-H4600.71Autophagy induction
HepG212.5Inhibition of cell proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to arrest the cell cycle at the S phase, preventing cancer cells from replicating.
  • Autophagy : The compound promotes autophagy in specific cell lines, which can lead to cell death under certain conditions.

Study 1: Efficacy in MCF7 Cell Line

In a study conducted by researchers at [source], this compound was tested on the MCF7 breast cancer cell line. The results demonstrated an IC50_{50} value of 4.2 µM, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Study 2: Impact on A549 Lung Cancer Cells

Another research effort focused on the A549 lung cancer cell line, revealing that the compound exhibited an IC50_{50} of 26 µM. The study suggested that the compound's mechanism involved both apoptosis and autophagy induction, which were confirmed through flow cytometry and Western blot analysis for apoptosis markers.

Properties

IUPAC Name

N-[1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCDMDHLPWYYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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